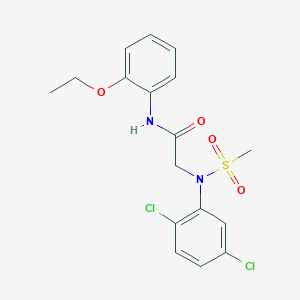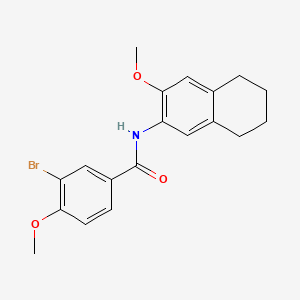
N~2~-(2,5-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(2,5-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCMG belongs to the class of glycine transporter inhibitors, which are known to modulate the levels of glycine in the brain, leading to a variety of physiological effects.
Mecanismo De Acción
DCMG acts by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the brain. This leads to an increase in the extracellular levels of glycine, which in turn activates the NMDA receptor, a subtype of glutamate receptor. Activation of the NMDA receptor has been shown to have a variety of physiological effects, including neuroprotection, cognitive enhancement, and modulation of pain perception.
Biochemical and Physiological Effects:
DCMG has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of glycine in the brain, leading to the activation of the NMDA receptor. This activation has been shown to have neuroprotective effects, improve cognitive function, and modulate pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMG has several advantages for use in laboratory experiments. It is a highly specific inhibitor of the glycine transporter, which allows for precise modulation of glycine levels in the brain. DCMG also has good bioavailability and can be administered orally, making it easy to use in animal models. However, DCMG has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on DCMG. One area of interest is the potential use of DCMG as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of DCMG as a treatment for chronic pain. Additionally, further research is needed to fully understand the mechanism of action of DCMG and to optimize its pharmacokinetic properties.
Aplicaciones Científicas De Investigación
DCMG has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and spinal cord injury. DCMG has also been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-3-25-16-7-5-4-6-14(16)20-17(22)11-21(26(2,23)24)15-10-12(18)8-9-13(15)19/h4-10H,3,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOUOGWUKQWGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3543639.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-(4-methylbenzyl)methanesulfonamide](/img/structure/B3543640.png)
![1-[({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetyl]-4-phenylpiperazine](/img/structure/B3543647.png)

![1-(4-chlorophenyl)-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B3543672.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-cycloheptylbenzamide](/img/structure/B3543674.png)
![3-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3543677.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B3543679.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3543684.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide](/img/structure/B3543706.png)

![4-chloro-N-(3-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3543731.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B3543737.png)
![methyl (4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetate](/img/structure/B3543738.png)